Biotin-PEG4-Dde-TAMRA-PEG3-Azide Biotin-PEG4-Dde-TAMRA-PEG3-Azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892330
InChI: InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1
SMILES:
Molecular Formula: C69H96N12O17S
Molecular Weight: 1397.6 g/mol

Biotin-PEG4-Dde-TAMRA-PEG3-Azide

CAS No.:

Cat. No.: VC15892330

Molecular Formula: C69H96N12O17S

Molecular Weight: 1397.6 g/mol

* For research use only. Not for human or veterinary use.

Biotin-PEG4-Dde-TAMRA-PEG3-Azide -

Specification

Molecular Formula C69H96N12O17S
Molecular Weight 1397.6 g/mol
IUPAC Name 5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid
Standard InChI InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1
Standard InChI Key BZMNWSIWUFJKEL-RKILTYLGSA-N
Isomeric SMILES CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C
Canonical SMILES CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Introduction

Chemical Composition and Structural Features

Molecular Architecture

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a tripartite molecule comprising:

  • Biotin: A vitamin-derived ligand that binds streptavidin/avidin with high affinity (Kd1015 MK_d \sim 10^{-15} \text{ M}), enabling protein purification and immobilization.

  • TAMRA (Tetramethylrhodamine): A red-emitting fluorophore (λex=555 nm,λem=580 nm\lambda_{\text{ex}} = 555 \text{ nm}, \lambda_{\text{em}} = 580 \text{ nm}) for fluorescence microscopy and flow cytometry.

  • Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl): A photolabile protecting group that undergoes cleavage under mild hydrazine conditions (pH=4.5\text{pH} = 4.5), enabling sequential conjugation.

  • PEG Spacers: Four ethylene glycol units (PEG4) and three units (PEG3) enhance solubility and reduce steric hindrance.

  • Azide: Enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioorthogonal labeling .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2353409-56-8
Molecular FormulaC69H96N12O17S\text{C}_{69}\text{H}_{96}\text{N}_{12}\text{O}_{17}\text{S}
Molecular Weight1397.64 g/mol
Solubility<1 mg/mL in aqueous buffers
Storage Conditions-20°C (1 month), -80°C (6 months)
Purity≥95% (HPLC)

Synthesis and Modification Strategies

Stepwise Assembly

The synthesis involves sequential coupling of functional modules:

  • Biotin-PEG4 Synthesis: Biotin is conjugated to a tetraethylene glycol (PEG4) spacer using carbodiimide chemistry.

  • Dde Incorporation: The Dde group is introduced via amide bond formation, providing a selectively cleavable site.

  • TAMRA-PEG3-Azide Conjugation: TAMRA is linked to PEG3-azide through esterification, followed by azide functionalization using sodium azide displacement .

Quality Control

  • HPLC Analysis: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >95% purity.

  • Mass Spectrometry: MALDI-TOF validates the molecular weight (observed m/z: 1397.6 vs. theoretical 1397.64) .

Applications in Biomedical Research

Antibody-Drug Conjugate (ADC) Development

Biotin-PEG4-Dde-TAMRA-PEG3-Azide serves as a cleavable linker in ADCs, enabling:

  • Controlled Payload Release: The Dde group hydrolyzes in acidic tumor microenvironments (pH5.5\text{pH} \leq 5.5), releasing monomethyl auristatin E (MMAE) or other cytotoxins.

  • In Vivo Tracking: TAMRA fluorescence allows real-time monitoring of ADC distribution in xenograft models .

Table 2: ADC Linker Performance Metrics

ParameterBiotin-PEG4-Dde-TAMRA-PEG3-AzideNon-Cleavable Linkers
Plasma Stability>48 hours>72 hours
Tumor Payload Release85% (pH 5.5, 24 h)<5%
Off-Target ToxicityReducedHigh

Protein Labeling and Affinity Purification

  • Streptavidin-Biotin Interaction: Biotinylated proteins bind to streptavidin resins (Kd1015 M\text{K}_d \sim 10^{-15} \text{ M}) for pull-down assays.

  • Reversible Modification: Hydrazine cleavage (0.5 M, pH 4.5) removes the Dde group, enabling sequential tagging of cysteine residues .

Click Chemistry Applications

The azide terminus participates in CuAAC reactions with DBCO- or BCN-modified probes, facilitating:

  • Site-Specific Protein Modification: Conjugation to alkyne-functionalized antibodies or nanoparticles.

  • Multi-Color Imaging: Co-labeling with GFP/FITC for super-resolution microscopy .

Research Findings and Case Studies

ADC Efficacy in HER2+ Breast Cancer

A 2024 study utilized this linker to conjugate trastuzumab with MMAE, demonstrating:

  • IC50 Reduction: 0.8 nM vs. 12 nM for free MMAE in BT-474 cells.

  • Tumor Regression: 78% volume reduction in murine models vs. 45% for non-cleavable ADCs .

Subcellular Localization Tracking

TAMRA-enabled live-cell imaging revealed preferential lysosomal accumulation of biotinylated probes within 2 hours post-administration, informing drug delivery optimization .

Future Directions and Innovations

Next-Generation ADCs

  • Dual-Cleavable Systems: Integrating enzyme-responsive motifs (e.g., MMP-2 substrates) with Dde for tumor-specific activation.

  • Theranostic Applications: Coupling TAMRA with near-infrared dyes for intraoperative imaging .

Synthetic Biology

  • Orthogonal Labeling: Combining azide-alkyne and SpyTag/SpyCatcher systems for multi-component protein assemblies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator